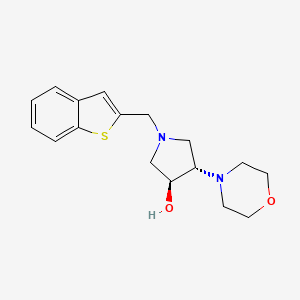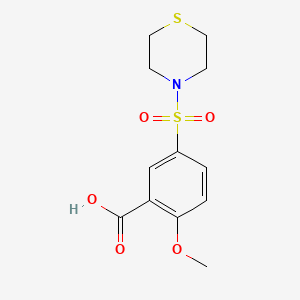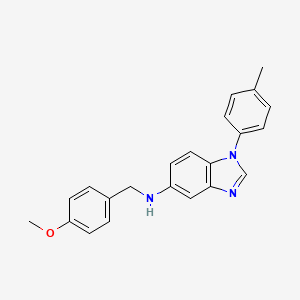![molecular formula C21H20N2O7 B4926786 [6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B4926786.png)
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective agonist for the CB2 receptor, which is primarily found in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune function.
Wirkmechanismus
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate acts as a selective agonist for the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor has been shown to have a variety of effects, including modulation of immune function, inhibition of inflammation, and modulation of pain signaling pathways.
Biochemical and physiological effects:
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate has been shown to have a variety of biochemical and physiological effects, including inhibition of cytokine production, modulation of immune cell function, and inhibition of pain signaling pathways. In addition, it has been shown to have anti-inflammatory effects in a variety of models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB2 receptor, which allows for precise modulation of immune function and pain signaling pathways. However, it also has several limitations, including its relatively short half-life and potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on [6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate, including further studies on its mechanism of action, potential therapeutic applications in the treatment of pain and inflammation, and development of more potent and selective CB2 receptor agonists. Additionally, there is growing interest in the potential role of the endocannabinoid system in a variety of physiological processes, including mood regulation, appetite, and neuroprotection, which may lead to further investigation of the potential therapeutic applications of CB2 receptor agonists like [6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate.
Synthesemethoden
The synthesis of [6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate involves several steps, including the reaction of 4-methoxybenzyl cyanide with nitromethane to form 4-methoxyphenylacetonitrile, which is then converted to the corresponding acid and esterified with methyl acetate. The resulting compound is then reacted with 2-methylindole in the presence of a catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in a variety of animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been shown to have anti-inflammatory effects in a variety of models of inflammation, including arthritis and colitis.
Eigenschaften
IUPAC Name |
[6-acetyloxy-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-7-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-12-20(23(26)27)17-9-10-19(30-14(3)25)18(11-29-13(2)24)21(17)22(12)15-5-7-16(28-4)8-6-15/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMACLBOHFAUHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C(=C(C=C2)OC(=O)C)COC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Acetyloxy-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-7-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)



![N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)
![N-(3-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4926758.png)

![2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4926770.png)
![N,N-dimethyl-3-({[(2-propyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B4926774.png)
![2-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4926781.png)
![methyl 7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4926798.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4926799.png)